Eupatoriochromene

Übersicht

Beschreibung

Eupatoriochromene is a naturally occurring chromene compound isolated from the yellow starthistle (Centaurea solstitialis L.) . It is known for its plant growth regulatory properties, including the ability to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This compound also promotes adventitious root formation in mung bean cuttings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eupatoriochromene can be synthesized through various organic synthesis methods. One elegant synthesis involves the reaction of acetophenone derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired chromene structure.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly the yellow starthistle. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Eupatoriochromene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the chromene structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antiparasitic Activity

Eupatoriochromene has demonstrated significant antiparasitic effects, particularly against schistosomiasis and African trypanosomiasis. In a study involving extracts from traditional medicines, this compound-rich oils exhibited potent activity against Schistosoma mansoni and Trypanosoma brucei brucei. The this compound-rich oil showed an IC50 value of less than 0.0977 μg/mL, which was more effective than the standard drug diminazene aceturate (IC50 = 0.13 μg/mL) .

1.2 Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for treating various infections. A study highlighted its efficacy against multiple pathogens, suggesting its potential use in developing new antimicrobial agents .

1.3 Antioxidant Activity

This compound has also been investigated for its antioxidant capabilities. It has shown moderate scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

3.1 Traditional Medicine Efficacy

A comprehensive study evaluated fifteen traditional medicines for their efficacy against NTDs, revealing that this compound was a significant active component in extracts used for treating schistosomiasis and onchocerciasis. The extracts containing this compound displayed high activity levels, reinforcing the importance of traditional knowledge in drug discovery .

3.2 Bioactivity-Guided Fractionation

In another case study, bioactivity-guided fractionation led to the isolation of this compound from traditional medicine extracts, confirming its role as a major bioactive constituent with potent antitrypanosomal activity . This process highlights the potential for this compound to be developed into therapeutic agents.

Wirkmechanismus

Eupatoriochromene exerts its effects through various molecular targets and pathways. In plants, it interferes with seed germination and growth by affecting hormonal pathways and cellular processes . In medical applications, its mechanism involves the inhibition of xanthine oxidase, an enzyme responsible for uric acid production . This inhibition reduces uric acid levels, providing therapeutic benefits for conditions like gout.

Vergleich Mit ähnlichen Verbindungen

Eupatoriochromene is unique among chromenes due to its specific biological activities and chemical properties. Similar compounds include:

Encecalin: Another chromene isolated from the same plant, known for its plant growth regulatory properties.

Methylthis compound: A methylated derivative with similar but distinct biological activities.

Evodionol: A related chromene with different chemical and biological properties.

This compound stands out due to its dual role in both plant growth regulation and potential medical applications, highlighting its versatility and importance in scientific research.

Biologische Aktivität

Eupatoriochromene, a chromene derivative primarily isolated from various Eupatorium species, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.

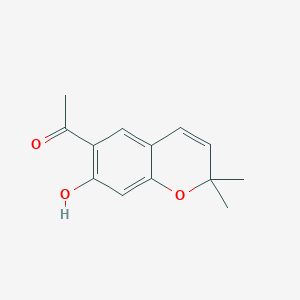

Chemical Structure and Properties

This compound is chemically classified as a chromene with the molecular formula and a PubChem CID of 100768. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and cellular interactions.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated its ability to scavenge free radicals and inhibit oxidative enzymes.

Table 1: Antioxidant Activity Assays of this compound

| Assay Type | Methodology Description | Result (IC50) |

|---|---|---|

| DPPH Radical Scavenging | Reaction with DPPH solution to measure absorbance changes | 12.5 µg/mL |

| ABTS Radical Scavenging | Colorimetric assay measuring absorbance at 734 nm | 15.0 µg/mL |

| Xanthine Oxidase Inhibition | UV spectrophotometric measurement of uric acid production | IC50: 18.2 µg/mL |

The antioxidant activity of this compound was notably stronger than that of some standard antioxidants like Trolox, indicating its potential for therapeutic applications in oxidative stress-related diseases .

Anti-Inflammatory Activity

This compound has shown promising anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. It modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a study involving human macrophages, this compound significantly reduced TNF-α levels upon stimulation with lipopolysaccharides (LPS), demonstrating its potential in managing conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. It exhibits notable antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bactericidal | 64 µg/mL |

| Candida albicans | Fungicidal | 16 µg/mL |

These findings indicate the potential use of this compound as a natural preservative or therapeutic agent against infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action:

- Apoptosis Induction: this compound triggers intrinsic apoptotic pathways in cancer cells, leading to increased caspase-3 activity.

- Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G2/M phase in colorectal cancer cells, inhibiting proliferation effectively .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HCT116 (Colorectal Cancer) | 20 |

These results suggest that this compound could be developed into a novel anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Eigenschaften

IUPAC Name |

1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUVYHFYZBCYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172485 | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-03-7 | |

| Record name | Eupatoriochromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylencecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19013-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLENCECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.